2-Chloroanisole

Overview

Description

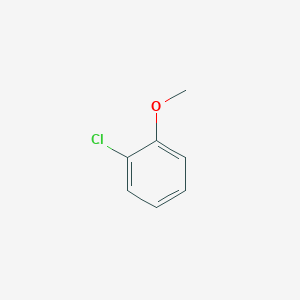

2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is an organic compound with the molecular formula C7H7ClO. It is a clear, light yellow liquid with a characteristic odor. This compound is a derivative of anisole, where a chlorine atom is substituted at the ortho position relative to the methoxy group. It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Alkylation of 2-Chlorophenol with Dimethyl Sulfate

Reaction Mechanism and Conditions

The most widely documented method involves the O-methylation of 2-chlorophenol using dimethyl sulfate (DMS) in a basic aqueous medium. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic methyl group of DMS .

-

Base Activation : 193 g of 2-chlorophenol is dissolved in a solution of 60 g NaOH in 500 mL water, forming the phenoxide ion.

-

Methylation : 190 g DMS is added dropwise over 1 hour at 10°C to minimize side reactions.

-

Heating : The mixture is refluxed for 3 hours to complete the reaction.

-

Workup : After cooling, 300 mL water is added, and the product is extracted with benzene, washed with NaOH, H₂SO₄, and water, then dried over MgSO₄.

-

Distillation : Vacuum distillation yields 195 g (91.5%) of this compound (b.p. 59–60°C at 1.0 Torr).

Key Advantages :

-

High yield (91.5%) under mild conditions.

-

Cost-effective reagents (DMS is cheaper than methyl iodide).

Limitations :

-

DMS is highly toxic and carcinogenic, requiring stringent safety protocols.

-

Benzene, a hazardous solvent, is used for extraction.

Phase-Transfer Catalyzed Methylation with Methyl Iodide

Synthetic Protocol

This method employs methyl iodide (MeI) and a phase-transfer catalyst (tetrabutylammonium iodide, TBAI) in N,N-dimethylformamide (DMF) .

-

Reaction Setup : 2.85 g 2-chlorophenol, 1.89 g K₂CO₃, 50 mg TBAI, and 1.28 mL MeI are stirred in 8 mL DMF at room temperature for 2 hours.

-

Workup : The mixture is quenched with iced water, extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

-

Purification : Silica gel chromatography (hexane:ethyl acetate = 95:5) yields 2.94 g (97%) of this compound.

Key Advantages :

-

Exceptional yield (97%) with minimal byproducts.

-

Avoids extreme temperatures, enhancing safety.

Limitations :

-

MeI is expensive and regulated due to toxicity.

-

Requires chromatographic purification, complicating scale-up.

Comparative Analysis of Methods

Industrial Applications and Synthesis

This compound serves as a precursor for 5-bromo-2-chloroanisole , a building block in antipsychotic and anticancer drug synthesis . Industrial production (e.g., by Ningbo Inno Pharmchem Co.) typically adopts the DMS method due to cost efficiency, despite its hazards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Acetylation Reactions: It undergoes acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Acetylation: Acetic anhydride is used in the presence of zeolites as a catalyst.

Major Products Formed:

Substitution: Products include 2-methoxyaniline or 2-methoxyphenol.

Oxidation: Products include quinones or other oxidized derivatives.

Acetylation: The major product is 4-acetyl-2-chloroanisole.

Scientific Research Applications

Analytical Chemistry Applications

2-Chloroanisole is widely used in analytical methods for detecting haloanisoles in various matrices, including food and beverages.

Headspace Solid-Phase Microextraction (HS-SPME)

This technique employs this compound to extract and analyze haloanisoles from wine and spirit samples. The method enhances sensitivity and specificity in detecting trace levels of contaminants.

Acetylation Reactions

This compound undergoes acetylation using acetic anhydride in the presence of zeolites to produce 4-acetyl-2-chloroanisole. This reaction is notable for its efficiency and high yield, making it useful in synthetic organic chemistry.

Indoor Pollutant Studies

Chloroanisoles, including this compound, have been identified as significant indoor pollutants that contribute to musty odors at low concentrations. They are often formed through microbial metabolism of chlorophenols used in wood preservation.

| Pollutant | Source | Concentration Range |

|---|---|---|

| This compound | Microbial metabolism of PCP-treated wood | 5-10 ppt in air |

Research indicates that exposure to chloroanisoles does not pose a direct health risk but can lead to discomfort due to odor perception, which may induce stress-related symptoms among occupants in contaminated environments.

Formation and Emission as Indoor Pollutants

A study conducted on buildings from the 1950s to the 1970s revealed the prevalence of chloroanisoles, including this compound, linked to the use of chlorophenols as wood preservatives. The findings highlighted the need for remediation strategies in affected buildings.

- Study Findings :

- Detected chloroanisoles at median air levels below 15 ng/m³.

- Correlation between indoor air quality issues and historical use of chlorophenol-based preservatives.

- Recommendations for monitoring and remediation efforts based on detected concentrations.

Odor Detection Experiments

Experiments conducted to assess odor detection thresholds for chloroanisoles demonstrated that participants could detect these compounds at very low concentrations, indicating their potency as odorants.

| Experiment | Detection Threshold | Participant Response |

|---|---|---|

| Odor Detection Trials | As low as 3.1 ng/m³ | High detection rates at higher concentrations (50 ng/m³) |

Mechanism of Action

The mechanism of action of 2-chloroanisole involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the methoxy group can be oxidized to form quinones or other oxidized derivatives. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

4-Chloroanisole: Similar structure but with the chlorine atom at the para position.

2-Bromoanisole: Similar structure but with a bromine atom instead of chlorine.

2-Methoxytoluene: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 2-Chloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ortho-substitution makes it a valuable intermediate in organic synthesis, particularly in reactions requiring selective substitution or oxidation .

Biological Activity

2-Chloroanisole (CAS Number: 766-51-8) is an organic compound with significant biological activity and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by the presence of a chlorine atom attached to the second carbon of the anisole structure. Its chemical formula is CHClO, and it has a molecular weight of 142.58 g/mol. The compound is a colorless to pale yellow liquid with a boiling point of approximately 195-196 °C and a density of 1.123 g/mL at 25 °C .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. It has been identified as a potential agent against bacterial infections, contributing to its use in formulations aimed at treating or preventing infections .

2. Antifungal Activity

Research indicates that this compound has antifungal properties, making it effective against certain fungal strains. This activity is particularly relevant in agricultural applications where it may be used to combat plant pathogens .

3. Odorant Properties

Chloroanisoles, including this compound, are associated with musty odors often linked to mold contamination in indoor environments. Studies have shown that these compounds can affect air quality and human health by eliciting allergic reactions or respiratory issues when inhaled .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed pathways include:

- Inhibition of Enzymatic Activity: The compound may interfere with key enzymes involved in microbial metabolism, thereby inhibiting growth.

- Disruption of Membrane Integrity: Similar to other antimicrobial agents, this compound might disrupt the integrity of microbial cell membranes, leading to cell lysis.

Case Studies and Experimental Data

- Antimicrobial Efficacy:

A study demonstrated that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for clinical applications .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

-

Fungal Resistance:

In agricultural settings, tests revealed that formulations containing this compound effectively reduced fungal infections in crops, suggesting its potential as a biopesticide . -

Odor Detection Studies:

Research involving human subjects indicated that exposure to chloroanisoles can trigger olfactory responses linked to moldy odors, highlighting their impact on indoor air quality .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Chloroanisole critical for experimental design?

- Methodological Answer : Key properties include boiling point (195–196°C), density (1.123 g/mL at 25°C), and refractive index (n<sup>20</sup>/D 1.545). These parameters guide solvent selection, reaction temperature optimization, and purity assessments. Solubility in water (0.49 g/L at 25°C) is vital for environmental fate studies . A table summarizing properties:

| Property | Value | Reference |

|---|---|---|

| Boiling Point (°C) | 195–196 | |

| Density (g/mL) | 1.123 | |

| Solubility in Water (g/L) | 0.49 |

Q. How can this compound be synthesized, and what analytical methods confirm its identity?

- Methodological Answer : Synthesis often involves Friedel-Crafts acetylation using acetic anhydride over large-pore zeolites to yield derivatives like 4-acetyl-2-chloroanisole . Characterization requires NMR, GC-MS, and comparison with literature spectra. For purity, headspace solid-phase microextraction (HS-SPME) coupled with GC is recommended, especially for trace analysis in complex matrices like wine .

Q. What are the primary challenges in detecting trace levels of this compound in environmental samples?

- Methodological Answer : Low environmental concentrations (e.g., ppb levels in groundwater) necessitate sensitive methods like purge-and-trap GC with detection limits of 0.2 µg/L. Matrix interference in biological or soil samples requires optimization of extraction protocols, such as toluene-based phase separation .

Advanced Research Questions

Q. How do reaction conditions influence the formation of this compound as a byproduct in industrial processes?

- Methodological Answer : Competing reactions during toluene-based acylation of herbicides (e.g., 2,4-D) generate this compound. Variables like solvent polarity, temperature, and catalyst type (e.g., zeolites) affect yield. Contamination pathways should be mapped using isotopic labeling and kinetic studies to isolate intermediates .

Q. What mechanisms explain the environmental persistence of this compound, and how can degradation pathways be modeled?

- Methodological Answer : Persistence is linked to low hydrolysis rates and stable aromatic structure. Aerobic degradation studies using microbial consortia (e.g., Pseudomonas spp.) show partial mineralization. Modeling requires integrating solubility data , half-life measurements, and QSAR predictions for metabolites .

Q. How should researchers address contradictions in toxicity data between in vitro and environmental exposure studies?

- Methodological Answer : Discrepancies arise from bioavailability differences (e.g., soil adsorption reducing toxicity). Iterative analysis combining bioassays (e.g., Daphnia magna LC50) and environmental fate modeling (e.g., fugacity models) reconciles data. Cross-referencing with structural analogs (e.g., chlorophenols) provides mechanistic insights .

Q. What strategies optimize the selective functionalization of this compound for pharmaceutical intermediates?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases enables regioselective substitution. Computational tools (DFT) predict reactive sites, while in situ IR monitors reaction progress. Catalyst screening (e.g., Pd/C for hydrogenolysis) improves yield and reduces byproducts .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document catalyst activation protocols (e.g., zeolite calcination temperatures) and solvent drying methods. Provide raw spectral data (e.g., NMR FID files) in supplementary materials. Peer-reviewed synthetic procedures should adhere to Beilstein Journal guidelines, with ≤5 compounds in the main text and extended data in supplements .

Q. What statistical approaches validate environmental detection limits for this compound in heterogeneous matrices?

Properties

IUPAC Name |

1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061104 | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-51-8 | |

| Record name | 2-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.